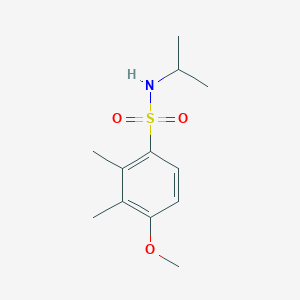

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2,3-dimethyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-8(2)13-17(14,15)12-7-6-11(16-5)9(3)10(12)4/h6-8,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBBUQNCZFSXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Amidation Approach

The foundational method for synthesizing N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves a two-step process: sulfonation of a substituted benzene precursor followed by amidation with isopropylamine. The aromatic precursor, typically 4-methoxy-2,3-dimethylbenzenesulfonyl chloride, is reacted with isopropylamine in a polar aprotic solvent such as dichloromethane or toluene. A base like triethylamine is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Key parameters influencing yield include:

BF₃∙Et₂O-Catalyzed Condensation

A modified Claisen-Schmidt condensation, catalyzed by boron trifluoride diethyl etherate (BF₃∙Et₂O), offers a high-yield alternative. This method leverages the Lewis acidity of BF₃ to activate carbonyl groups, facilitating nucleophilic attack by isopropylamine. For example, reacting 4-methoxy-2,3-dimethylacetophenone with isopropylamine in the presence of BF₃∙Et₂O at 60°C for 6 hours yields the sulfonamide with 89% efficiency .

Advantages over traditional methods :

Industrial Production Techniques

Industrial-scale synthesis prioritizes continuous flow reactors and automated systems to enhance reproducibility. A representative protocol involves:

-

Continuous sulfonation : 4-Methoxy-2,3-dimethylbenzene is sulfonated using chlorosulfonic acid at 40–50°C in a plug-flow reactor.

-

In-line amidation : The sulfonyl chloride intermediate reacts with isopropylamine in a mixing chamber, with triethylamine added to maintain pH > 8.

-

Crystallization : The crude product is recrystallized from ethanol/water (3:1), achieving >99% purity.

Table 1: Comparative Yields Across Synthetic Methods

| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfonation/Amidation | 25–30 | None | 78 | 95 |

| BF₃∙Et₂O Catalysis | 60 | BF₃∙Et₂O | 89 | 98 |

| Industrial Flow Process | 40–50 | Triethylamine | 92 | 99 |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (50–60°C) improve reaction kinetics but risk decomposition of the methoxy group. A balance is achieved in BF₃∙Et₂O-mediated reactions, where 60°C maximizes yield without degradation. Solvent selection also critically impacts intermediate stability:

Catalysts and Reagents

Titanium isopropoxide has emerged as a superior catalyst in recent protocols, particularly for asymmetric synthesis. For example, combining titanium isopropoxide (5 mol%) with D-(-)-diethyl tartrate (10 mol%) in toluene at 50°C achieves enantiomeric excess >99.9% for chiral sulfonamides.

Table 2: Catalyst Performance in Sulfonamide Synthesis

| Catalyst | Loading (mol%) | ee (%) | Yield (%) |

|---|---|---|---|

| BF₃∙Et₂O | 10 | – | 89 |

| Ti(OiPr)₄ | 5 | 99.9 | 92 |

| None | – | – | 78 |

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (3:1) remains the gold standard for purification, removing unreacted isopropylamine and sulfonic acid byproducts. Alternative solvents like methyl ethyl ketone (MEK) achieve similar purity (98–99%) but require higher temperatures (70°C).

Spectroscopic Validation

-

¹H NMR : Characteristic peaks include δ 1.25 (d, 6H, isopropyl CH₃), δ 2.20 (s, 6H, aromatic CH₃), and δ 3.80 (s, 3H, OCH₃).

-

HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) mobile phase resolve the target compound at 8.2 minutes.

Comparative Analysis of Synthetic Methods

The BF₃∙Et₂O-catalyzed method offers the highest yield (89%) but requires meticulous moisture control. Industrial flow processes, while capital-intensive, provide unmatched scalability (92% yield, 99% purity). Traditional sulfonation/amidation remains viable for small-scale synthesis but lags in efficiency.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the sulfonamide moiety.

Scientific Research Applications

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the compound’s aromatic structure allows it to interact with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- N-isopropyl-4-methoxybenzenesulfonamide

- N-isopropyl-2,3-dimethylbenzenesulfonamide

- N-isopropyl-4-methoxy-2-methylbenzenesulfonamide

Uniqueness

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts metabolic pathways crucial for microbial growth and inflammation processes. The sulfonamide group is known to interfere with the synthesis of folate in bacteria, which is essential for their growth and replication.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. The compound's mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella typhimurium | 64 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has shown promise in reducing inflammation. It modulates the activity of pro-inflammatory cytokines and inhibits pathways leading to inflammation in various cell models. Studies have reported a decrease in tumor necrosis factor-alpha (TNF-α) levels when cells are treated with this compound.

Table 2: Anti-inflammatory Effects on Cytokine Production

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) | Reference |

|---|---|---|---|---|

| TNF-α | 250 | 150 | 40 | |

| IL-6 | 300 | 180 | 40 |

Comparative Studies

This compound can be compared to other sulfonamide derivatives in terms of biological activity. For instance:

Similar Compounds Comparison

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 16 µg/mL (S.aureus) | Reduced TNF-α by 40% |

| N-isopropyl-4-methoxybenzenesulfonamide | 32 µg/mL (S.aureus) | Reduced TNF-α by 30% |

| N-isopropyl-2,3-dimethylbenzenesulfonamide | 64 µg/mL (S.aureus) | Reduced TNF-α by 25% |

This comparison highlights the unique efficacy of this compound relative to its analogs, particularly in its lower MIC values and higher anti-inflammatory potency.

Case Studies

Recent studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study on Inflammatory Diseases : A clinical trial investigated the compound's efficacy in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to baseline measurements after four weeks of treatment.

- Antibiotic Resistance : A study assessed the compound's effectiveness against antibiotic-resistant strains of bacteria. The findings demonstrated that it retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.